6-chloro-9-(2,4-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
6-chloro-9-(2,4-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that combines elements of chromene and oxazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(2,4-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving phenolic compounds and aldehydes under acidic or basic conditions.
Introduction of the oxazine ring: This step often involves the reaction of the chromene intermediate with an amine and a suitable electrophile, such as an alkyl halide or acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-(2,4-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-chloro-9-(2,4-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
9-(2,4-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
6-chloro-9-phenyl-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: Similar structure but without the dimethyl groups on the phenyl ring, potentially altering its properties.
Uniqueness
The presence of both the chlorine atom and the dimethyl groups in 6-chloro-9-(2,4-dimethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one makes it unique, as these substituents can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H20ClNO3 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
6-chloro-9-(2,4-dimethylphenyl)-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H20ClNO3/c1-11-5-6-18(12(2)7-11)23-9-16-19-15(8-17(22)20(16)25-10-23)13(3)14(4)21(24)26-19/h5-8H,9-10H2,1-4H3 |
InChI Key |
KPVJRPHXVFVMIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC3=C4C(=CC(=C3OC2)Cl)C(=C(C(=O)O4)C)C)C |
Origin of Product |
United States |
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